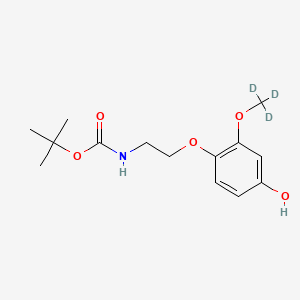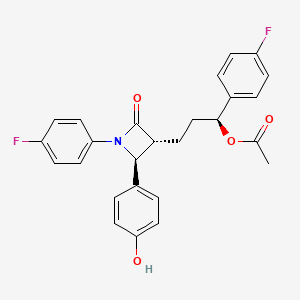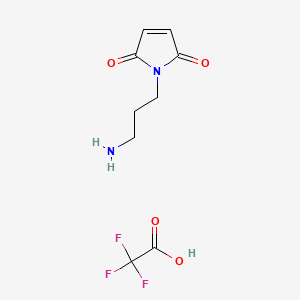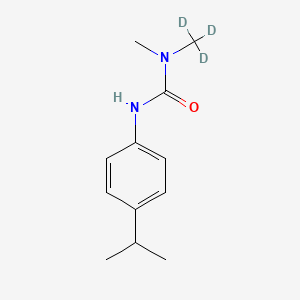
Isoproturon-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoproturon-d3 is a deuterium-labeled version of Isoproturon, a phenylurea herbicide. This compound is widely used in agricultural settings to control the growth of annual grasses and broad-leaved weeds in crops such as wheat, rye, and barley . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving the tracking and quantification of the compound in various environments.
Biochemical Analysis
Biochemical Properties
Isoproturon-d3 plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with various enzymes and proteins involved in photosynthesis. One of the primary targets of this compound is the D1 protein of Photosystem II (PS-II) in the photosynthetic apparatus. The binding of this compound to the D1 protein inhibits electron transport, leading to the disruption of photosynthesis and ultimately causing plant death .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by binding to the D1 protein in Photosystem II. This binding disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for cellular metabolism and growth. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and detoxification mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D1 protein in Photosystem II. This binding inhibits the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. The inhibition of electron transport also results in the disruption of ATP and NADPH synthesis, which are crucial for various cellular processes. Furthermore, this compound can induce changes in gene expression related to stress responses and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that this compound can be metabolized by plants and microorganisms, leading to the formation of various metabolites. Long-term exposure to this compound can result in adaptive responses in plants, such as the induction of detoxification enzymes and stress-related proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including oxidative stress, liver damage, and disruptions in metabolic processes. Studies have shown that there is a threshold dose above which the toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized through N-demethylation and oxidation processes. The enzymes responsible for these reactions include cytochrome P450 monooxygenases and other oxidative enzymes. The metabolites formed during these processes can further undergo conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted from the organism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to different parts of the plant. Within the cells, this compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as leaves and roots, where it exerts its herbicidal effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it interacts with the D1 protein in Photosystem II. The compound can also be found in other cellular compartments, such as the cytoplasm and vacuoles, depending on the plant’s detoxification and storage mechanisms. The localization of this compound can influence its activity and effectiveness as a herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoproturon-d3 involves the incorporation of deuterium atoms into the Isoproturon molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium
Properties
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662044 |
Source


|
| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352438-80-3 |
Source


|
| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
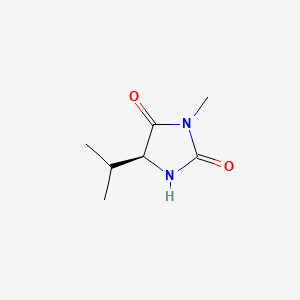

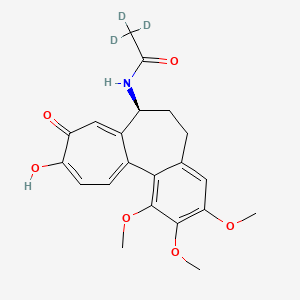
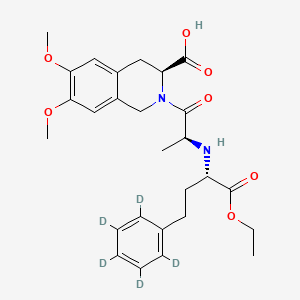
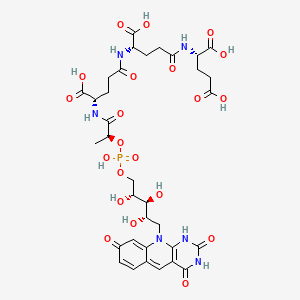
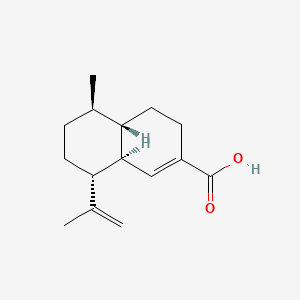
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)

